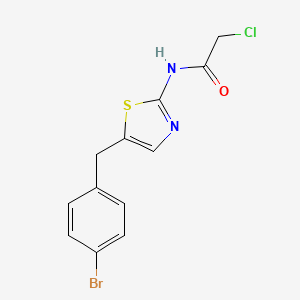
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chloroacetamide, commonly known as BTA-EG4, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a small molecule inhibitor that has been shown to have potent antitumor activity in various cancer cell lines. BTA-EG4 has also been studied for its potential use in other fields, such as neurodegenerative diseases and infectious diseases.
作用機序
BTA-EG4 works by binding to the active site of HDAC, thereby preventing it from deacetylating histone proteins. This results in the accumulation of acetylated histones, which leads to changes in gene expression. The altered gene expression ultimately leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
BTA-EG4 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. BTA-EG4 has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One advantage of BTA-EG4 is its potent antitumor activity, making it a promising candidate for cancer therapy. Another advantage is its ability to inhibit HDAC, which has been implicated in the development and progression of various diseases. However, one limitation of BTA-EG4 is its potential toxicity, which needs to be further studied.
将来の方向性
There are several future directions for the study of BTA-EG4. One direction is the development of more potent and selective HDAC inhibitors. Another direction is the study of BTA-EG4 in combination with other therapeutic agents, such as chemotherapy and immunotherapy. Additionally, BTA-EG4 could be studied for its potential use in other diseases, such as neurodegenerative diseases and infectious diseases.
Conclusion:
BTA-EG4 is a promising small molecule inhibitor that has gained significant attention in scientific research. Its potent antitumor activity and ability to inhibit HDAC make it a promising candidate for cancer therapy. Further studies are needed to fully understand its potential as a therapeutic agent for other diseases.
合成法
BTA-EG4 can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 4-bromobenzylamine with thioamide, followed by the reaction with chloroacetyl chloride. The final product is obtained after purification through column chromatography.
科学的研究の応用
BTA-EG4 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. BTA-EG4 works by inhibiting the activity of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
特性
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2OS/c13-9-3-1-8(2-4-9)5-10-7-15-12(18-10)16-11(17)6-14/h1-4,7H,5-6H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCCIECQTFCSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylpyridin-2-yl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2993879.png)
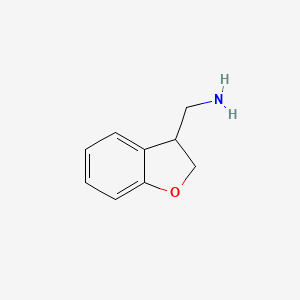
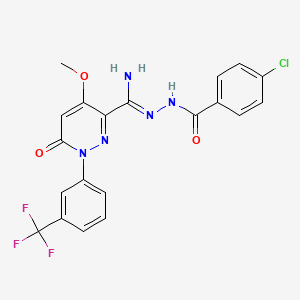
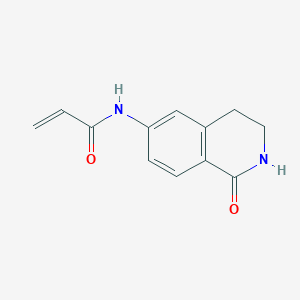
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2993884.png)

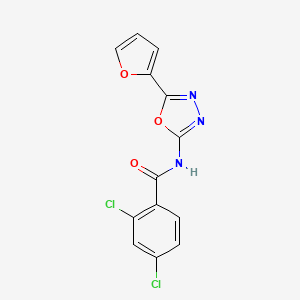
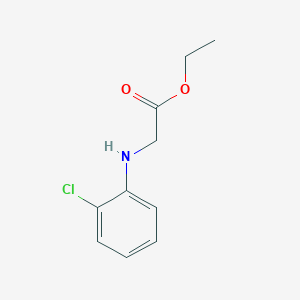
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide](/img/structure/B2993893.png)
![1-[1-(Thiophen-3-yl)ethyl]piperazine](/img/structure/B2993894.png)
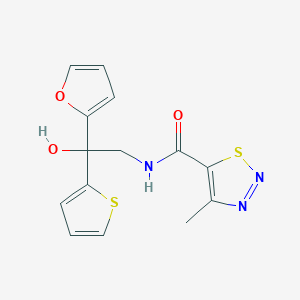
amine hydrobromide](/img/no-structure.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2993898.png)
![7-(3-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2993899.png)